

# Preclinical Pharmacology of IMMH001: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | IMMH001   |           |
| Cat. No.:            | B11929217 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**IMMH001**, also known as SYL930, is a novel, orally active small molecule that functions as a selective modulator of the sphingosine-1-phosphate (S1P) receptor. Specifically, it is a prodrug that is phosphorylated in vivo to its active form, **IMMH001**-P, which demonstrates high potency and selectivity for S1P receptor subtypes 1, 4, and 5 (S1P1, S1P4, and S1P5).[1][2][3][4] By targeting these receptors, **IMMH001** effectively modulates lymphocyte trafficking, leading to the sequestration of lymphocytes in secondary lymphoid organs and a subsequent reduction in circulating peripheral blood lymphocytes.[1][3][5] This mechanism of action underlies its therapeutic potential in a range of autoimmune and inflammatory disorders. Preclinical studies have demonstrated the efficacy of **IMMH001** in animal models of rheumatoid arthritis, psoriasis, and autoimmune encephalitis.[1][3][5][6]

# Mechanism of Action: S1P Receptor Modulation and Lymphocyte Trafficking

The therapeutic effect of **IMMH001** is primarily attributed to its functional antagonism of the S1P1 receptor on lymphocytes.[1][7] In a normal physiological state, a gradient of S1P between the lymph nodes (low concentration) and the blood/lymph (high concentration) directs the egress of lymphocytes from lymphoid tissues.[7][8]



**IMMH001**, after being converted to its active phosphate form (**IMMH001**-P), binds with high affinity to S1P1 receptors on the surface of lymphocytes. This binding leads to the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the S1P gradient.[1][8] Consequently, the egress of lymphocytes, particularly naïve and central memory T cells, from the lymph nodes is inhibited, leading to their sequestration within these tissues.[8] This results in a dose-dependent, reversible reduction of lymphocytes in the peripheral circulation, thereby limiting their infiltration into sites of inflammation and mitigating the autoimmune response.[1][3]



Click to download full resolution via product page

Figure 1: Mechanism of **IMMH001**-induced lymphocyte sequestration.



# In Vitro Pharmacology

The in vitro activity of the phosphorylated form of **IMMH001** (**IMMH001**-P) was assessed using a  $\beta$ -arrestin assay to determine its selectivity for the five S1P receptor subtypes.

| Receptor Subtype                                | EC50 (nM) |
|-------------------------------------------------|-----------|
| S1P1                                            | 12.4      |
| S1P2                                            | >1,000    |
| S1P3                                            | >1,000    |
| S1P4                                            | 19.8      |
| S1P5                                            | 29.4      |
| Table 4. In Vitra Astricts of IMMILIONA Day CAD |           |

Table 1: In Vitro Activity of IMMH001-P on S1P

Receptors[1]

These results demonstrate that **IMMH001**-P is a potent and selective modulator of S1P1, S1P4, and S1P5, with significantly weaker activity at S1P2 and S1P3. The lack of significant S1P3 activity is noteworthy, as activation of this receptor subtype has been associated with adverse cardiovascular effects, such as bradycardia, observed with some non-selective S1P modulators.[1]

# In Vivo Pharmacology & Efficacy

**IMMH001** has demonstrated significant therapeutic effects in various preclinical models of autoimmune diseases.

#### **Rheumatoid Arthritis**

In rat models of adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA), oral administration of **IMMH001** significantly inhibited disease progression.[3][4]



| Animal Model                                                                      | Key Efficacy Endpoints                                                                                                                                                                       |
|-----------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Adjuvant-Induced Arthritis (Rat)                                                  | <ul> <li>Reduced paw swelling- Decreased arthritic<br/>index- Reduced pathological score in joints-<br/>Decreased pro-inflammatory cytokines and<br/>chemokines in damaged joints</li> </ul> |
| Collagen-Induced Arthritis (Rat)                                                  | - Reduced paw swelling- Decreased arthritic index- Reduced pathological score in joints- Decreased pro-inflammatory cytokines and chemokines in damaged joints                               |
| Table 2: Efficacy of IMMH001 in Preclinical  Models of Rheumatoid Arthritis[3][4] |                                                                                                                                                                                              |

#### **Psoriasis**

The therapeutic potential of **IMMH001** (SYL930) has been evaluated in multiple animal models of psoriasis, demonstrating both anti-proliferative and anti-inflammatory effects.[5][6]

| Animal Model                                                                   | Key Efficacy Endpoints                                                                                                |
|--------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| Sodium Lauryl Sulfate (SLS)-induced skin irritation (Mouse)                    | - Decreased pathological thickening of the skin                                                                       |
| Vaginal Epithelium Model (Mouse)                                               | - Reduced mitotic index of basal cells                                                                                |
| Mouse Tail Assay                                                               | - Increased granular layer scales                                                                                     |
| Propranolol-induced Psoriasis (Guinea Pig)                                     | - Ameliorated parakeratosis and acanthosis-<br>Improved granular layer composition-<br>Decreased epidermal thickening |
| Table 3: Efficacy of IMMH001 (SYL930) in Preclinical Models of Psoriasis[5][6] |                                                                                                                       |

### **Experimental Autoimmune Encephalomyelitis (EAE)**

**IMMH001** (SYL930) has been investigated as a potential therapeutic agent for autoimmune encephalitis, using the rat EAE model, which is a common model for multiple sclerosis.[1]



| Animal Model                                                                               | Key Efficacy Endpoints                                                                                                           |
|--------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| Experimental Autoimmune Encephalomyelitis (Lewis Rat)                                      | - Significantly inhibited the progression of EAE-<br>Reduced EAE-associated histological changes<br>in the brain and spinal cord |
| Table 4: Efficacy of IMMH001 (SYL930) in a Preclinical Model of Autoimmune Encephalitis[1] |                                                                                                                                  |

#### **Pharmacokinetics and Metabolism**

Detailed quantitative pharmacokinetic data for **IMMH001** are not extensively available in the public domain. However, some key characteristics have been reported.

**IMMH001** (SYL930) is a prodrug that is converted to its active phosphorylated form. It has been described as having a "relatively short elimination half-life."[1] This is supported by the observation that the reduction in peripheral blood lymphocytes is reversible, with counts recovering within 3 days after the cessation of treatment.[1]

The metabolism of **IMMH001** (SYL930) has been investigated, identifying the cytochrome P450 (CYP) isoforms responsible for its oxidative metabolism.

| Metabolite                                                                          | Major Contributing CYP Isoforms |
|-------------------------------------------------------------------------------------|---------------------------------|
| Hydroxylated Metabolites                                                            | CYP1A1, CYP2J2, CYP4F2, CYP3A4  |
| Table 5: Cytochrome P450 Isoforms Involved in the Metabolism of IMMH001 (SYL930)[9] |                                 |

The involvement of multiple CYP isoforms in its metabolism may contribute to its pharmacokinetic profile.[9]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Development of a selective S1P1 receptor agonist, Syl930, as a potential therapeutic agent for autoimmune encephalitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of experimental autoimmune encephalomyelitis by targeting 6-sulfo sialyl Lewis X glycans involved in lymphocyte homing PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis PMC [pmc.ncbi.nlm.nih.gov]



- 4. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Validating a Selective S1P1 Receptor Modulator Syl930 for Psoriasis Treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. database.ich.org [database.ich.org]
- 9. Identification of cytochrome P450 isoforms involved in the metabolism of Syl930, a selective S1PR1 agonist acting as a potential therapeutic agent for autoimmune encephalitis
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Pharmacology of IMMH001: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929217#preclinical-pharmacology-of-immh001]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com